molecular formula C16H12F2IN3Si B14302808 CID 20149068

CID 20149068

Cat. No.: B14302808
M. Wt: 439.27 g/mol
InChI Key: MOSXBVOZCCUHHL-UHFFFAOYSA-N
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Description

Based on contextual clues from the evidence, CID 20149068 may be associated with natural product derivatives or bioactive molecules. For instance, references a compound labeled "CID" in the context of gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractions, suggesting it could be a volatile or semi-volatile organic compound . Similarly, highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with structural complexity, which may share functional or biosynthetic similarities with this compound .

Properties

Molecular Formula

C16H12F2IN3Si

Molecular Weight

439.27 g/mol

InChI

InChI=1S/C16H12F2IN3Si/c17-13-5-1-11(2-6-13)15(12-3-7-14(18)8-4-12)23-10-22-16(19)20-9-21-22/h1-9,15H,10H2

InChI Key

MOSXBVOZCCUHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C(=NC=N3)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Iodide Group: The iodide group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Silyl Group: The silyl group is attached through a silylation reaction, where a silylating agent such as chlorosilane reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodide group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or other substituents.

    Coupling Reactions: The triazole ring can engage in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed, along with ligands and bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It may interfere with pathways such as ergosterol biosynthesis in fungi, leading to antifungal effects, or disrupt signaling pathways in cancer cells, contributing to its anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 20149068, we compare it with structurally or functionally analogous compounds from the evidence, focusing on properties such as molecular weight, functional groups, and biological activity.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula Not explicitly reported C₃₀H₅₀O₂ C₃₄H₅₂O₈
Molecular Weight Undefined 442.7 g/mol 588.8 g/mol
Functional Groups Likely hydroxyl/carbonyl groups* Hydroxyl, alkene Epoxide, ester, conjugated diene
Biological Role Potential bioactivity (inferred) Antiviral, anti-inflammatory Cytotoxic, marine toxin
Analytical Data GC-MS () NMR, MS () MS/MS fragmentation ()


*Inferred from ’s GC-MS analysis of CID-containing fractions.

Key Findings

Structural Complexity: this compound is hypothesized to share structural motifs with oscillatoxin derivatives (e.g., polyketide backbones or oxygenated functional groups) based on its association with natural product analysis . Betulin (CID 72326), a lupane-type triterpenoid, differs significantly in its pentacyclic structure but shares hydroxyl groups that enhance solubility and bioactivity .

Betulin’s anti-inflammatory properties contrast with this compound’s undefined activity, highlighting the need for targeted assays .

Analytical Techniques :

  • This compound was characterized using GC-MS and vacuum distillation (), whereas oscillatoxins relied on high-resolution MS/MS for structural elucidation . Betulin’s identification involved nuclear magnetic resonance (NMR) spectroscopy .

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